2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide is an intriguing molecule belonging to the family of pyrido-thiadiazine derivatives This class of compounds is known for their diverse biological activities, making them significant in pharmaceutical and medicinal chemistry
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide involves a multi-step synthetic route, generally starting from readily available starting materials such as p-toluidine, fluorobenzene derivatives, and thiadiazine intermediates. The initial steps typically include the formation of the pyrido-thiadiazine core followed by functionalization with the p-tolyl and 2-fluorophenyl groups under specific reaction conditions, such as elevated temperatures, specific pH levels, and catalysis by Lewis acids or bases.
Industrial production methods: : In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow synthesis may be employed for efficient and consistent production, along with advanced purification techniques like recrystallization or chromatography to isolate the target compound.
Chemical Reactions Analysis
Types of reactions it undergoes: : 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: : The sulfur atom in the thiadiazine ring can be oxidized further to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro groups in the structure to form amino derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions at various positions on the aromatic rings.
Common reagents and conditions used
Oxidation: : Using reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Conditions involve the use of appropriate nucleophiles or electrophiles with suitable catalysts.
Major products formed from these reactions:
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of complex organic molecules.
Utilized in studying heterocyclic chemistry and reaction mechanisms.
Biology
Acts as a probe in biochemical assays.
Used in the study of enzyme inhibition and receptor binding.
Medicine
Investigated for potential therapeutic applications due to its biological activity.
Studied in preclinical trials for its pharmacokinetics and pharmacodynamics.
Industry
Utilized in the development of new materials with specific chemical properties.
Employed in agrochemical research for the creation of novel pesticides or herbicides.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular targets: : Potential targets include enzymes, receptors, and ion channels involved in various physiological processes.
Pathways involved: : Inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with other similar compounds
Similar compounds include other pyrido-thiadiazine derivatives.
The uniqueness of 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide lies in its specific substitutions at the aromatic rings, enhancing its chemical reactivity and biological activity.
List of similar compounds
2-(4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide
2-(1,1-dioxido-4-(m-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide
2-(1,1-dioxido-4-(o-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide
This compound, with its unique structure and diverse applications, offers a promising avenue for research and development in multiple scientific fields.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-15-8-10-16(11-9-15)26-14-25(30(28,29)19-7-4-12-23-21(19)26)13-20(27)24-18-6-3-2-5-17(18)22/h2-12H,13-14H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAGQYYZRYSJKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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